

Technical Guide: *tert*-Butyl 4-(bromomethyl)piperidine-1-carboxylate

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Compound of Interest

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of ***tert*-Butyl 4-(bromomethyl)piperidine-1-carboxylate**. This bifunctional molecule is a key building block in medicinal chemistry and drug development, valued for its piperidine core, a common motif in pharmaceuticals, and a reactive bromomethyl group that allows for versatile chemical modifications.

Chemical and Physical Properties

***tert*-Butyl 4-(bromomethyl)piperidine-1-carboxylate**, also known as 1-Boc-4-(bromomethyl)piperidine, is a white to light yellow crystalline solid.^[1] Its Boc-protected nitrogen allows for controlled reactions at the C4 position, making it an essential intermediate in the synthesis of more complex molecules.^[2]

Property	Value	Reference
IUPAC Name	tert-butyl 4-(bromomethyl)piperidine-1-carboxylate	[3]
Synonyms	1-Boc-4-(bromomethyl)piperidine, N-Boc-4-(bromomethyl)piperidine	[1]
CAS Number	158407-04-6	[4][5]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[4][5]
Molecular Weight	278.19 g/mol	[4][5]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	46.0 to 50.0 °C	[1]
Boiling Point	318.3 °C at 760 mmHg (Predicted)	[2][6]
Density	1.270 g/cm ³ (Predicted)	[2][6]
Solubility	Based on its structure, it is expected to be soluble in organic solvents like diethyl ether, ethyl acetate, and dichloromethane, with low solubility in water.	
SMILES	<chem>CC(C)(C)OC(=O)N1CCCC(CC1)CBr</chem>	[3][4]
InChIKey	YGJXBTRLYHCWGD-UHFFFAOYSA-N	[3][4]

Spectroscopic Data Analysis

The structural integrity of **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate** is confirmed through various spectroscopic techniques.

Spectroscopy	Data
¹ H NMR	(400 MHz, DMSO-d ₆) δ (ppm): 4.02-3.98 (m, 2H), 3.47 (d, 2H), 2.78-2.65 (m, 2H), 1.89-1.74 (m, 3H), 1.45 (s, 9H), 1.12-0.98 (m, 2H). [2]
¹³ C NMR	Predicted chemical shifts (CDCl ₃) δ (ppm): ~154.7 (C=O), ~79.5 (-C(CH ₃) ₃), ~44.0 (piperidine CH ₂ adjacent to N), ~38.0 (piperidine CH), ~36.0 (-CH ₂ Br), ~30.0 (piperidine CH ₂), ~28.4 (-C(CH ₃) ₃).
IR Spectroscopy	Expected characteristic peaks (cm ⁻¹): ~2975 (C-H stretch, alkane), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1250 (C-O stretch), ~650 (C-Br stretch). [7] [8]
Mass Spectrometry	Exact Mass: 277.0677 Da. [3] [6] The mass spectrum is expected to show the molecular ion peak [M] ⁺ and a characteristic fragmentation pattern including the loss of the tert-butyl group ([M-57] ⁺).

Experimental Protocols

Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

A common and efficient method for the synthesis of the title compound is via the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[\[2\]](#)

Materials:

- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
- Carbon tetrabromide (CBr₄) (1.2 eq)

- Triphenylphosphine (PPh₃) (1.2 eq)
- Diethyl ether (anhydrous)
- Celite

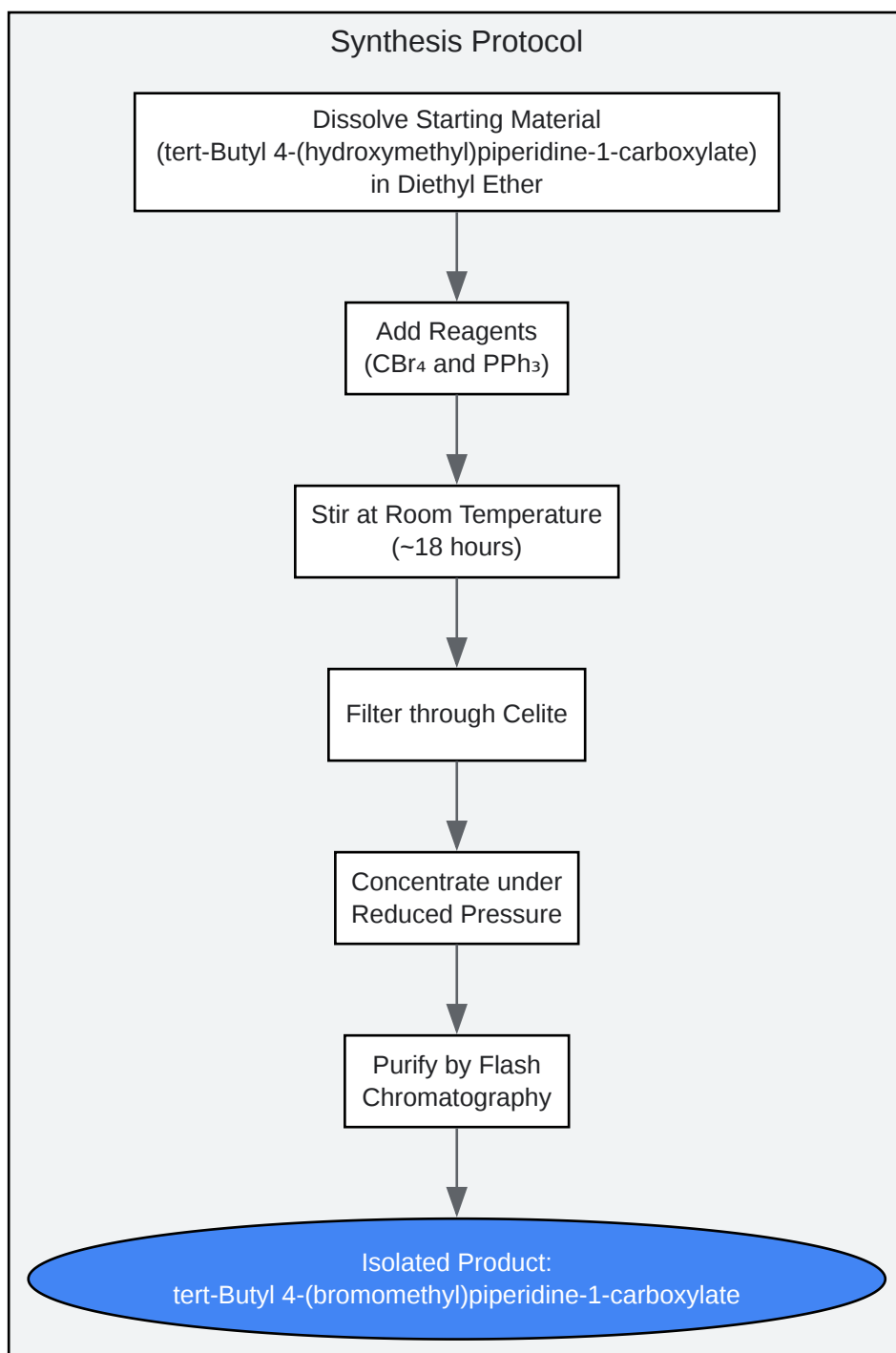
Procedure:

- *tert*-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.
- Carbon tetrabromide is added to the solution, followed by the portion-wise addition of triphenylphosphine.
- The resulting reaction mixture is stirred at room temperature for approximately 18 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the triphenylphosphine oxide byproduct.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield ***tert*-Butyl 4-(bromomethyl)piperidine-1-carboxylate** as a solid.^[2]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of ***tert*-Butyl 4-(bromomethyl)piperidine-1-carboxylate**.

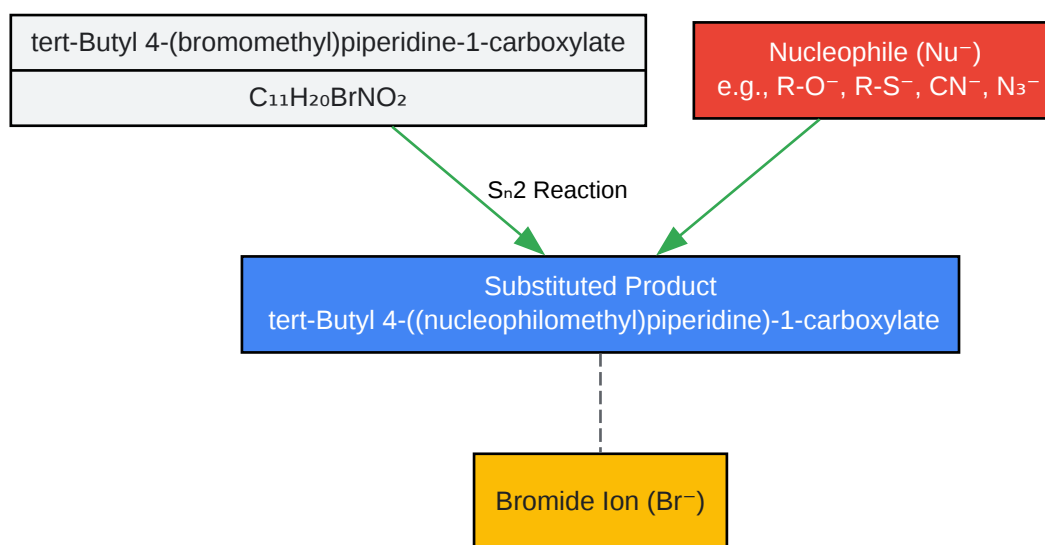


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Workflow for the synthesis of the target compound.

Reactivity: Nucleophilic Substitution

The bromomethyl group is an excellent electrophile, making the compound a versatile reagent for introducing the Boc-protected piperidin-4-ylmethyl moiety. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.



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Typical S_N2 reaction pathway.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3][6] It may also cause skin irritation.[3] Standard laboratory safety precautions should be observed when handling this chemical.

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Handling:** Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- **Storage:** Keep in a dark place, sealed in a dry, and well-ventilated environment at room temperature.[9]

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatile nature of **tert-Butyl 4-(bromomethyl)piperidine-1-**

carboxylate ensures its continued relevance as a valuable building block in the development of novel therapeutics.

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